Flupirtine gluconate
Description
Structure
2D Structure
Properties
CAS No. |
815586-85-7 |
|---|---|
Molecular Formula |
C21H29FN4O9 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O2.C6H12O7/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
KTUKTXYTLNEYHO-IFWQJVLJSA-N |
SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomeric SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Other CAS No. |
815586-85-7 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Ion Channel Modulation
The principal mechanism of flupirtine (B1215404) involves the positive modulation of neuronal potassium channels. This activity underpins its classification as a channel opener, which distinguishes it from many other centrally acting analgesics.
Flupirtine is the first and prototypical member of a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCOs). researchgate.netresearchgate.netnih.govwikipedia.org This classification stems from its ability to selectively activate potential-independent neuronal potassium channels, which leads to a stabilization of the nerve cell's membrane potential. oatext.comoatext.com By opening these channels, flupirtine facilitates an efflux of potassium ions, which in turn helps to counteract neuronal hyperexcitability. researchgate.netnih.gov This action is considered a unique mechanism that contributes to its pharmacological profile. researchgate.netnih.gov The drugs in the SNEPCO class work to make neurons less excitable, thereby stabilizing the resting neuronal membrane. researchgate.netheraldopenaccess.usheraldopenaccess.us
A primary target for flupirtine's action is the Kv7 family of voltage-gated potassium channels, also known as KCNQ channels. wjgnet.comnih.govnih.gov These channels are critical regulators of neuronal excitability in the central nervous system. biorxiv.org Flupirtine functions as an activator of these channels, enhancing the M-current and thereby stabilizing the resting membrane potential of neurons. nih.govwjgnet.com This activation of Kv7 channels is a key component of its mechanism, leading to the suppression of over-excitability in neuronal cells. researchgate.netwjgnet.com
The activation of Kv7 channels by flupirtine facilitates the generation of a specific, slowly activating, non-inactivating potassium current known as the M-current. researchgate.netnih.govwjgnet.comncats.io The M-current plays a crucial role in controlling neuronal excitability by being active at subthreshold membrane potentials. openaccessjournals.comfrontiersin.org By enhancing the M-current, flupirtine causes neuronal hyperpolarization, a state where the membrane potential becomes more negative. researchgate.netwjgnet.compsu.edu This hyperpolarization moves the neuron further away from the threshold required to fire an action potential, thus stabilizing the resting membrane and making the neuron less excitable. researchgate.netnih.govheraldopenaccess.usresearchgate.net Research on nodose ganglion neurons demonstrated that flupirtine causes a significant hyperpolarization of the resting membrane potential. psu.edu
Table 1: Effect of Flupirtine on Neuronal Membrane Potential
| Parameter | Observation | Cell Type | Reference |
| Hyperpolarization | 7.2 ± 1.1mV | Neonatal Rat Nodose Ganglion Neurons | psu.edu |
| Hyperpolarization | 6.7 ± 0.9mV | Adult Rat Nodose Ganglion Neurons | psu.edu |
| Current-Voltage Shift | 3-14mV leftward shift | Rat Nodose Ganglion Neurons | psu.edu |
The Kv7 channel family consists of five different subunits (Kv7.1-Kv7.5). nih.gov Flupirtine exhibits selectivity for the neuronal isoforms, specifically activating channels composed of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 subunits. wjgnet.comnih.govnih.gov The heteromeric Kv7.2/Kv7.3 channels are particularly noted for producing biophysical and pharmacological properties similar to native M-currents in neurons. aurorabiomed.com.cn While Kv7.2 through Kv7.5 are primarily expressed in neurons, Kv7.4 and Kv7.5 isoforms have also been identified as the predominant functional isoforms in vascular smooth muscle cells. wjgnet.comnih.gov
Table 2: Flupirtine Potency (EC₅₀) on Kv7 Channel Isoforms
| Channel Isoform | EC₅₀ Value | Reference |
| Kv7.2 | ~5 µM | aurorabiomed.com.cn |
| Kv7.3 | ~5 µM | aurorabiomed.com.cn |
| Kv7.4 | ~5 µM | aurorabiomed.com.cn |
| Kv7.5 | ~5 µM | aurorabiomed.com.cn |
In addition to its effects on Kv7 channels, flupirtine also activates G-protein-regulated inwardly rectifying K+ (GIRK) channels. researchgate.netnih.govwjgnet.comresearchgate.net GIRK channels are crucial regulators of cell excitability in the brain and are activated via G-protein-coupled receptors (GPCRs). researchgate.netwikipedia.org The activation of GIRK channels by flupirtine contributes to neuronal hyperpolarization and the stabilization of the resting membrane potential, thereby inhibiting neuronal activation. heraldopenaccess.usresearchgate.netresearchgate.net
Research using cultured rat hippocampal neurons demonstrated that flupirtine activates an inwardly rectifying potassium current (K(ir)) in a dose-dependent manner. capes.gov.br This activation was found to be dependent on a pertussis toxin (PTX)-sensitive G-protein, indicating the involvement of a specific signal transduction pathway. capes.gov.br This mechanism provides another pathway through which flupirtine can reduce neuronal excitability. wjgnet.comnih.gov
Table 3: Flupirtine's Action on GIRK Channels in Hippocampal Neurons
| Parameter | Finding | Reference |
| EC₅₀ for K(ir) Activation | 0.6 µM | capes.gov.br |
| Transduction Mechanism | Largely prevented by pertussis toxin (PTX), indicating G-protein involvement. | capes.gov.br |
| Current Blockade | Completely blocked by Barium (Ba²⁺), a typical K(ir) blocker. | capes.gov.br |
Neurotransmitter System Interactions
Indirect N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Flupirtine functions as an indirect antagonist of the NMDA receptor, a key player in excitatory neurotransmission. nih.govnih.govncats.iowikipedia.org This antagonism is not achieved through direct binding to the receptor's primary sites but through more subtle, modulatory actions. researchgate.netresearchgate.netmsdiscovery.orgomicsonline.org This indirect mechanism contributes to its neuroprotective properties by mitigating the excitotoxicity associated with excessive NMDA receptor activation. nih.govresearchgate.net
A significant aspect of flupirtine's indirect NMDA receptor antagonism involves its interaction with the receptor's redox site. researchgate.netwjgnet.com Evidence suggests that flupirtine acts as an oxidizing agent at this site, which in turn helps to maintain the voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg²⁺). wjgnet.commaedica.ro By enhancing this magnesium block, flupirtine effectively dampens excessive neuronal excitation mediated by the NMDA receptor. nih.govresearchgate.net Studies have shown that the presence of a reducing agent, dithiothreitol, makes the NMDA-induced influx of calcium ions (Ca²⁺) more susceptible to reduction by flupirtine. researchgate.net Conversely, when the NMDA receptor redox site is alkylated by N'-ethylmaleimide, flupirtine has no discernible effect on the NMDA-induced Ca²⁺ influx. researchgate.net This stabilization of the resting membrane potential through the activation of inwardly rectifying potassium channels is a key component of its indirect NMDA receptor inhibition. nih.govresearchgate.netnih.gov
Crucially, binding studies have consistently shown that flupirtine does not have an affinity for any of the well-characterized binding sites on the NMDA receptor complex. researchgate.netresearchgate.netmsdiscovery.orgomicsonline.org This includes the primary glutamate (B1630785) and glycine (B1666218) binding sites, as well as the channel pore itself. maedica.romedchemexpress.com The lack of direct binding underscores the indirect nature of its antagonistic effects, distinguishing it from classical competitive and non-competitive NMDA receptor antagonists. researchgate.netshu.ac.uk This indirect action is further supported by observations that high concentrations of flupirtine are required to antagonize inward currents to NMDA, with the effects being voltage-independent and not associated with receptor desensitization. researchgate.netmedchemexpress.com
Gamma-Aminobutyric Acid (GABA) Type A Receptor Modulation
Research indicates that flupirtine exhibits a preferential action on GABA-A receptors that contain the delta (δ) subunit. nih.gov This preference distinguishes its modulatory profile from that of other GABAergic agents like benzodiazepines, which primarily target γ-subunit-containing receptors. shu.ac.uk The potentiation of currents through δ-containing GABA-A receptors by flupirtine is more significant than its effects on γ-containing receptors. nih.govresearchgate.net For instance, after replacing the γ2S subunit with a δ subunit in recombinant receptors, flupirtine was observed to increase the maximal amplitudes of GABA-evoked currents. nih.govnih.govresearchgate.net Currents through α1β2δ receptors were found to be more enhanced by flupirtine than those through Kv7 channels. nih.govnih.govresearchgate.net
Flupirtine modulates GABA-A receptors by shifting their gating mechanism to be responsive to lower concentrations of GABA. maedica.roresearchgate.net This means that in the presence of flupirtine, a smaller amount of GABA is required to elicit a response from the receptor. researchgate.net This leftward shift in the GABA concentration-response curve effectively increases the potency of GABA. nih.gov This effect is particularly pronounced in neurons of the dorsal horn compared to hippocampal neurons. researchgate.netresearchgate.net
Interactive Data Table: Effect of Flupirtine on GABA-A Receptor Subunits
| Receptor Subunit Combination | Effect of Flupirtine (30 μM) on GABA EC₅₀ | Effect of Flupirtine (30 μM) on Maximal Current Amplitude |
| α1β2γ2S | Lowered | Significantly Reduced |
| α5β3γ2S | Lowered | Significantly Reduced |
| α1β2δ | Enhanced currents more than Kv7 channels | Increased |
| γ2-containing receptors | Leftward shift in GABA concentration-response | Diminished |
Interactive Data Table: Flupirtine's Sensitivity Profile in Neurons
| Neuronal Type | Target | Flupirtine's Effect |
| Dorsal Horn Neurons | δ-preferring agonist THIP-evoked currents | More sensitive than to K+ currents |
| Hippocampal Neurons | GABA-A Receptors | Less pronounced effect compared to dorsal horn neurons |
| Dorsal Root Ganglion Neurons | GABA-A Receptors | More pronounced effect compared to hippocampal neurons |
Intracellular Signaling Pathways
Flupirtine gluconate exerts its effects by modulating several critical intracellular signaling pathways, primarily influencing neuronal excitability and calcium homeostasis. Its actions are complex, involving direct and indirect effects on ion channels and related signaling cascades.
The maintenance of intracellular calcium ion (Ca²⁺) homeostasis is a crucial process for normal cellular function, and its dysregulation is implicated in various pathological states, including excitotoxicity. ebi.ac.ukmdpi.comnih.gov Flupirtine plays a significant role in regulating these levels, primarily by mitigating excessive calcium influx triggered by excitatory neurotransmitters. The compound has been shown to prevent intracellular calcium overload, which is a key component of its neuroprotective effects. xiahepublishing.com
A primary mechanism through which flupirtine regulates intracellular calcium is by inhibiting the rise in cytosolic Ca²⁺ concentration induced by the neurotransmitter glutamate. nih.gov While flupirtine does not bind directly to the N-methyl-D-aspartate (NMDA) receptor, a key channel for glutamate-mediated calcium entry, it acts as an indirect NMDA receptor antagonist. researchgate.netnih.gov This indirect antagonism is a downstream consequence of its primary action on potassium channels. shu.ac.uk
By activating Kv7 potassium channels, flupirtine stabilizes the neuronal resting membrane potential, making the neuron less excitable. nih.govwjgnet.com This stabilization helps maintain the voltage-dependent magnesium (Mg²⁺) block on the NMDA receptor channel, thereby preventing the excessive influx of calcium that occurs during periods of neuronal hyperexcitation. wjgnet.com In vitro studies on primary cortical and hippocampal neurons have demonstrated that flupirtine effectively antagonizes the increase in intracellular Ca²⁺ levels induced by both glutamate and NMDA. researchgate.net Research has shown that flupirtine, in concentrations ranging from 0.1 to 10 microM, produces a concentration-dependent reduction in the glutamate-induced rise in intracellular Ca²⁺. nih.gov This action is central to its ability to protect neurons from glutamate-induced cytotoxicity. nih.gov
Table 1: Experimental Findings on Flupirtine's Effect on Calcium Influx
| Experimental Model | Observation | Implication | Source(s) |
|---|---|---|---|
| Primary rat hippocampal neuronal cultures | Flupirtine (1-10 µM) protected neurons against cytotoxicity induced by 500 µM L-glutamate. | Neuroprotective effect against excitotoxicity. | nih.gov |
| Cultured cortical and hippocampal neurons | Flupirtine antagonized the increase in intracellular Ca²⁺ levels induced by glutamate and NMDA. | Confirms indirect NMDA receptor antagonism. | researchgate.net |
| Fura-2 Ca²⁺ indicator studies | Flupirtine (0.1-10 µM) dose-dependently reduced the rise in intracellular Ca²⁺ induced by 100 µM L-glutamate. | Direct evidence of calcium influx inhibition. | nih.gov |
Flupirtine is recognized as the first representative of a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCO). researchgate.netnih.gov Its principal mechanism involves the activation of voltage-gated potassium channels belonging to the Kv7 (also known as KCNQ) subfamily, with particular selectivity for Kv7.2-Kv7.5 isoforms. wjgnet.com
The opening of these Kv7 channels facilitates an outward flow of potassium ions, which generates the M-current, a type of neuronal hyperpolarizing current. researchgate.netwjgnet.comnih.gov This hyperpolarization makes the neuron's membrane potential more negative, increasing the threshold required to trigger an action potential. nih.govnih.gov The result is a stabilization of the resting membrane potential and a dampening of excessive neuronal firing, which is a key physiological component in many conditions involving hyperexcitability. wjgnet.comresearchgate.netnih.gov Studies on isolated rat sural nerves have confirmed that flupirtine directly affects the electrical excitability parameters of myelinated axons. nih.gov Furthermore, in infralimbic pyramidal neurons, the application of flupirtine has been shown to reduce the number of evoked action potentials, consistent with its role in decreasing neuronal excitability. nih.gov
Table 2: Flupirtine's Influence on Neuronal Excitability
| Target Channel/Current | Molecular Action | Cellular Effect | Functional Outcome | Source(s) |
|---|---|---|---|---|
| Kv7 (KCNQ) Potassium Channels | Activation/Opening | Generation of M-current; membrane hyperpolarization | Stabilization of resting potential; reduced action potential generation | researchgate.netwjgnet.comnih.govresearchgate.net |
| Myelinated Axons | Modulation of excitability parameters | Altered nerve conduction properties | Restoration of normal nerve excitability | nih.gov |
| Infralimbic Pyramidal Neurons | Decreased evoked spikes | Reduced neuronal firing rate | Decreased neuronal excitability | nih.gov |
Regulation of Intracellular Calcium Ion Homeostasis
Exploration of Additional and Unidentified Mechanisms of Action
While the activation of Kv7 channels is the primary and most well-understood mechanism of flupirtine, research indicates a broader pharmacological profile involving other targets. shu.ac.ukwjgnet.com There is evidence that flupirtine also acts on G-protein-regulated inwardly rectifying K+ (GIRK) channels, contributing to neuronal hyperpolarization. wjgnet.comresearchgate.net
Another significant, though less primary, mechanism is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor system. researchgate.net Flupirtine has been found to potentiate GABAergic responses by shifting the gating of GABA-A receptors to a lower concentration of GABA, which enhances inhibitory neurotransmission. wjgnet.comresearchgate.net
Preclinical Pharmacological Investigations
In Vitro Studies
In vitro studies have been instrumental in dissecting the molecular and cellular effects of flupirtine (B1215404) gluconate. These controlled laboratory experiments have utilized various cell culture models to examine its influence on neuronal and non-neuronal cells.
Neuronal Culture Models
Research using primary neuronal cultures from different brain regions has revealed the neuroprotective properties of flupirtine.
Cortical and Hippocampal Neurons: In vitro studies on primary cortical neurons from rat embryos have demonstrated that pre-incubation with flupirtine offers complete protection against apoptotic cell death induced by various neurotoxic agents, including lead acetate, the prion protein fragment PrPsc, HIV coat protein gp120, and β-amyloid peptide. researchgate.net Furthermore, flupirtine has been shown to antagonize the increase in intracellular calcium levels induced by both glutamate (B1630785) and N-methyl-D-aspartate (NMDA) in cultured cortical and hippocampal neurons. researchgate.netnih.gov This effect is achieved without direct interaction with the NMDA receptor binding site. wjgnet.com Instead, by activating Kv7 potassium channels, flupirtine suppresses the glutamate-induced rise in intracellular Ca2+ levels, consistent with an indirect NMDA receptor antagonism. researchgate.net
Superior Colliculus Neurons: While specific studies on superior colliculus neurons were not prominently found in the reviewed literature, the broad-spectrum neuroprotective effects observed in cortical and hippocampal neurons suggest a potential for similar actions in other neuronal populations.
Dorsal Root Ganglion (DRG) Neurons: In a "pain-in-a-dish" model using cultured rat DRG neurons, a sensitizing cocktail of inflammatory mediators was used to induce a hyperexcitability phenotype. biorxiv.orgnih.gov Flupirtine was shown to reverse this induced hyperexcitability, demonstrating its potential to modulate pain signaling at the peripheral neuron level. biorxiv.org
Retinal Pigment Epithelial Cell Models
Studies on cultured human retinal pigment epithelial (RPE) cells have highlighted the protective effects of flupirtine gluconate against ischemia-induced apoptosis.
When RPE cells were subjected to experimental ischemia (a medium free of serum, glucose, and oxygen) for 72 hours, a significant percentage of cells underwent apoptosis. nih.govarvojournals.org However, the inclusion of this compound in the culture medium prevented this ischemia-induced apoptosis. nih.govarvojournals.org Further investigations revealed that flupirtine prevents apoptosis by increasing cellular levels of reduced glutathione (B108866) and protecting cells against the damaging effects of reactive oxygen species (ROS) that are produced following the inhibition of glutathione production. nih.gov In these RPE cell models, flupirtine treatment also led to an upregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.govarvojournals.org
Assessments of Cellular Excitability and Membrane Potential
A key mechanism of action for flupirtine is its ability to modulate neuronal excitability by acting as a selective neuronal potassium channel opener (SNEPCO). researchgate.netpatsnap.com
Flupirtine activates G-protein coupled inwardly rectifying K+ channels (GIRKs) and Kv7 potassium channels. researchgate.netwjgnet.comresearchgate.net This activation leads to a hyperpolarization of the neuronal membrane, which stabilizes the resting membrane potential and makes the neuron less excitable. researchgate.netpatsnap.com By increasing the M-current, flupirtine decreases exaggerated neuronal action potential generation and controls neuronal excitability. researchgate.netncats.io This cellular effect is fundamental to its analgesic and muscle relaxant properties. researchgate.net
Modulation of Gene and Protein Expression
Flupirtine has been shown to modulate the expression of several key genes and proteins involved in cell survival and apoptosis.
Bcl-2: In both human Ntera/D1 (hNT) neurons and cultured retinal pigment cells, flupirtine increases the levels of the anti-apoptotic protein Bcl-2, particularly in the context of glutamate or NMDA-induced apoptosis. researchgate.net It also upregulates Bcl-2 expression in cortical neurons exposed to the toxic prion protein fragment PrP106-126. wjgnet.comnih.gov
Glutathione: Flupirtine has been observed to increase the levels of glutathione, an important antioxidant, in neuronal cells. researchgate.net This effect was noted in studies where cells were challenged with glutamate, NMDA, or the prion protein fragment PrP106-126, which are known to deplete glutathione levels. researchgate.netnih.gov
Oncogenes: In cultured RPE cells, treatment with this compound for 72 hours resulted in an upregulation of Bcl-2 protein, while the expression of pro-apoptotic oncogene proteins like TIAR and ICH-1t was lower in flupirtine-treated cells compared to controls. researchgate.netnih.gov
In Vivo Animal Models
In vivo studies using various animal models have further substantiated the findings from in vitro research, particularly in the context of neuronal hyperexcitability.
Models of Neuronal Hyperexcitability
Flupirtine has demonstrated efficacy in several animal models characterized by neuronal hyperexcitability, which is a physiological component of many pain states. researchgate.netncats.io
Pain Models: In models of chronic musculoskeletal pain, migraine, and neuralgia, flupirtine has been shown to be effective in reducing pain. researchgate.net Its analgesic properties have been demonstrated in a range of persistent pain conditions. researchgate.net A study on subacute low-back pain in rats showed significant pain reduction. semanticscholar.org
Ischemia Models: In a mouse model of focal cerebral ischemia, pretreatment with flupirtine significantly reduced the infarct area. nih.gov Similarly, in a rabbit model of retinal ischemia, intravitreal injection of flupirtine reduced the changes in GABA immunoreactivity and enhanced the recovery of the electroretinogram's b-wave. nih.gov The neuroprotective effect in retinal ischemia is partly attributed to its ability to influence ATP levels. nih.gov
Muscle Rigidity Models: In a model of haloperidol-induced catalepsy, which is considered a model for Parkinson's disease, flupirtine demonstrated a potent anticataleptic effect, both alone and in combination with L-DOPA. semanticscholar.org This suggests its potential in conditions involving muscle rigidity. researchgate.net
Interactive Data Table: In Vitro Effects of this compound
| Cell Model | Stimulus/Condition | Key Findings |
|---|---|---|
| Primary Cortical & Hippocampal Neurons | Neurotoxic agents (lead acetate, PrPsc, gp120, β-amyloid) | Complete protection against apoptosis researchgate.net |
| Primary Cortical & Hippocampal Neurons | Glutamate, NMDA | Antagonized the increase in intracellular Ca2+ researchgate.netnih.gov |
| Human Retinal Pigment Epithelial (RPE) Cells | Experimental Ischemia | Prevented apoptosis nih.govarvojournals.org |
| Human Retinal Pigment Epithelial (RPE) Cells | Buthionine sulphoxamine (BSO) | Prevented glutathione depletion-induced apoptosis nih.gov |
| Dorsal Root Ganglion (DRG) Neurons | Inflammatory mediators | Reversed hyperexcitability biorxiv.org |
| Human Ntera/D1 (hNT) Neurons | Glutamate, NMDA | Increased Bcl-2 and glutathione levels researchgate.net |
Models of Neurodegenerative Conditions
Flupirtine has exhibited neuroprotective effects in various models of ischemia-reperfusion injury. wjgnet.com In a mouse model of focal cerebral ischemia, pretreatment with flupirtine significantly reduced the infarct area. nih.gov However, post-ischemic application did not show a similar protective effect in this particular study. nih.gov In contrast, another study on focal cerebral ischemia demonstrated that flupirtine, when administered up to 9 hours after the event, induced sustained neuroprotection, leading to enhanced neurological recovery that persisted for three months. nih.gov This long-term protection was associated with reduced neuronal damage. nih.gov
In a rat model of neonatal hypoxic-ischemic encephalopathy, flupirtine treatment significantly reduced hippocampal and cortical tissue loss at an acute time point. researchgate.net While these neuroprotective effects were not fully persistent at chronic time points, the treatment did lead to a reduction in contralateral hippocampal volume loss and a partial reversal of learning and memory impairments. researchgate.net
The neuroprotective action of flupirtine is attributed to its ability to prevent apoptosis of neuronal cells by increasing the levels of the anti-apoptotic protein Bcl-2 and glutathione. researchgate.net It also reduces the expression of oncogenes and the formation of reactive oxygen radicals, thereby preventing ischemia-induced apoptosis. researchgate.net Additionally, flupirtine antagonizes the glutamate and NMDA-induced increase in intracellular calcium levels. researchgate.net
Interactive Table: Neuroprotective Effects of Flupirtine in Ischemia-Reperfusion Models
| Ischemia Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Focal Cerebral Ischemia | Mouse | Pre-treatment significantly reduced infarct area. | nih.gov |
| Focal Cerebral Ischemia | Not Specified | Sustained neuroprotection and enhanced neurological recovery when given up to 9 hours post-ischemia. | nih.gov |
| Neonatal Hypoxic-Ischemic Encephalopathy | Rat | Acutely reduced hippocampal and cortical tissue loss; partially reversed chronic learning and memory impairments. | researchgate.net |
Flupirtine has shown potential as an antiparkinsonian agent in animal models of Parkinson's disease. iosrjournals.org In monoamine-depleted rats, a model that mimics parkinsonian symptoms, flupirtine dose-dependently suppressed rigidity. nih.gov While it did not affect akinesia (lack of movement) on its own, it potentiated the ability of L-DOPA to reverse both akinesia and rigidity. nih.gov
In another model using haloperidol-induced catalepsy, which is considered a model of Parkinson's disease, flupirtine alone demonstrated an anticataleptic effect. iosrjournals.orgnih.gov When combined with a subthreshold dose of L-DOPA, flupirtine potentiated its antiparkinsonian effects. nih.gov These findings suggest that flupirtine could be a candidate for adjunctive therapy in Parkinson's disease. nih.gov
Interactive Table: Antiparkinsonian Effects of Flupirtine in Animal Models | Animal Model | Key Finding | Reference | | :--- | :--- | | Monoamine-Depleted Rats | Suppressed rigidity and potentiated L-DOPA's effect on akinesia and rigidity. | nih.gov | | Haloperidol-Induced Catalepsy in Rats | Exerted an anticataleptic effect alone and potentiated L-DOPA's effects. | iosrjournals.orgnih.gov |
Flupirtine has demonstrated potential therapeutic effects in animal models of various other neurological disorders, including those affecting auditory and visual systems, as well as memory and cognition. wjgnet.com
Auditory Disorders: Flupirtine has been shown to inhibit spontaneous activity in mouse auditory cortical networks, suggesting its relevance for treating conditions like tinnitus, which is associated with hyperactivity in the auditory brainstem. wjgnet.com
Visual Disorders: In a rat model of autoimmune optic neuritis, a condition relevant to multiple sclerosis, flupirtine significantly increased the survival of retinal ganglion cells. nih.gov When combined with interferon-beta, it improved visual function during the acute phase of optic neuritis. nih.gov Furthermore, flupirtine protected retinal ganglion cells from degeneration in a non-inflammatory model of optic nerve transection. nih.gov
Memory and Cognitive Impairment: In a mouse model of chronic restraint stress, which induces cognitive deficits, flupirtine treatment prevented spatial learning and memory impairment. nih.gov It also alleviated neuronal apoptosis and the reduction of dendritic spine density in the hippocampus. nih.gov In a study on patients with Creutzfeldt-Jakob disease, flupirtine showed beneficial effects on cognitive function. nih.gov
Interactive Table: Potential of Flupirtine in Other Neurological Disorder Models
| Disorder Model | Animal/Human | Key Finding | Reference |
|---|---|---|---|
| Auditory Cortical Networks | Mouse | Inhibited spontaneous activity, relevant to tinnitus. | wjgnet.com |
| Autoimmune Optic Neuritis | Rat | Increased survival of retinal ganglion cells and improved visual function. | nih.gov |
| Optic Nerve Transection | Rat | Protected retinal ganglion cells from degeneration. | nih.gov |
| Chronic Restraint Stress | Mouse | Prevented spatial learning and memory impairment; reduced neuronal apoptosis. | nih.gov |
| Creutzfeldt-Jakob Disease | Human | Showed beneficial effects on cognitive function. | nih.gov |
Studies on Oxidative Stress and Apoptosis
Flupirtine has demonstrated notable antioxidant properties in various preclinical models. Its mechanism appears to involve the modulation of endogenous antioxidant systems and the direct counteraction of oxidative insults.
In experimental settings using rat brain mitochondria, flupirtine, at concentrations of 5-30 µM, inhibited the formation of thiobarbituric reactive substances, which are indicators of lipid peroxidation, stimulated by ascorbate/Fe2+. nih.gov An interesting observation was the increased efficacy of flupirtine at higher concentrations of iron. nih.gov Furthermore, at higher concentrations, flupirtine also conferred protection against protein oxidation by reducing the formation of protein carbonyls in rat brain homogenates treated with ascorbate/Fe2+. nih.gov
A key aspect of flupirtine's antioxidant activity is its effect on glutathione (GSH), a crucial intracellular antioxidant. researchgate.netwjgnet.com Studies have shown that flupirtine can prevent the depletion of glutathione induced by agents like buthionine sulphoxamine (BSO), which inhibits GSH synthesis. nih.gov This prevention of GSH depletion is linked to its ability to protect cells from the damaging effects of reactive oxygen species (ROS). researchgate.netnih.gov In cultured human retinal pigment epithelial (RPE) cells, this compound dose-dependently prevented apoptosis induced by BSO, with the most effective concentration being 100 µM. nih.gov This suggests that flupirtine helps maintain cellular redox balance by preserving the levels of reduced glutathione. nih.gov
In PC12 cell cultures, flupirtine at concentrations of 10-100 µM was able to attenuate cell death stimulated by hydrogen peroxide (H2O2) and improve cell survival by 33%. nih.gov This further supports its role in protecting against oxidative stress-mediated cell damage. nih.gov Additionally, in rat models of NMDA-induced excitotoxicity, flupirtine treatment was associated with a decrease in oxidative stress biomarkers and an increase in the activities of antioxidant enzymes. ijbcp.com
These findings collectively suggest that flupirtine's antioxidant properties are multifaceted, involving the inhibition of lipid and protein oxidation, preservation of glutathione levels, and enhancement of endogenous antioxidant enzyme activity. nih.govresearchgate.netwjgnet.comijbcp.com
Table 1: Summary of Flupirtine's Antioxidant Effects in Experimental Models
| Model System | Experimental Inducer | Flupirtine Concentration | Observed Antioxidant Effect | Reference |
| Rat Brain Mitochondria | Ascorbate/Fe2+ | 5-30 µM | Inhibition of lipid peroxidation (thiobarbituric reactive substances). nih.gov | nih.gov |
| Rat Brain Homogenates | Ascorbate/Fe2+ | Higher concentrations | Decrease in protein carbonyls (protein oxidation). nih.gov | nih.gov |
| Cultured Human RPE Cells | Buthionine Sulphoxamine (BSO) | 100 µM | Prevention of apoptosis by inhibiting glutathione depletion. nih.gov | nih.gov |
| PC12 Cell Culture | Hydrogen Peroxide (H2O2) | 10-100 µM | Attenuation of cell death and improved survival by 33%. nih.gov | nih.gov |
| In vivo Rat Model | NMDA-induced excitotoxicity | Not specified | Decrease in oxidative stress biomarkers and increase in antioxidant enzyme activities. ijbcp.com | ijbcp.com |
Flupirtine has been shown to exert significant anti-apoptotic and cytoprotective effects across a range of preclinical models, suggesting a potential to mitigate cell death in various pathological conditions. researchgate.netresearchgate.net These protective actions are closely linked to its antioxidant properties and its ability to modulate key signaling pathways involved in programmed cell death. wjgnet.comshu.ac.uk
A central mechanism underlying flupirtine's anti-apoptotic effect is the upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). researchgate.netwjgnet.com In models of glutamate or NMDA-induced apoptosis in human Ntera/D1 (hNT) neurons and cultured retinal pigment cells, flupirtine was found to increase the levels of Bcl-2. researchgate.net This protein plays a critical role in preventing the mitochondrial pathway of apoptosis.
Flupirtine has also demonstrated protective effects against apoptosis induced by various insults in neuronal and photoreceptor cells. mdpi.com For instance, it completely protects neurons from apoptotic cell death induced by agents that increase intracellular calcium levels and cause mitochondrial dysfunction. nih.govoatext.com In models of focal cerebral ischemia in rats, flupirtine has shown neuroprotective effects. nih.govportico.org It has been shown to protect lymphoblasts, differentiated human post-mitotic hNT neurons, and PC12 neuronal precursor cells from apoptosis induced by etoposide. mdpi.com
The cytoprotective actions of flupirtine are also attributed to its ability to counteract the increase in intracellular calcium levels induced by glutamate and NMDA. researchgate.netnih.govnih.gov By stabilizing the intracellular calcium concentration, flupirtine helps to prevent the activation of downstream apoptotic cascades. nih.gov
In the context of prion diseases, which are characterized by neuronal apoptosis, flupirtine has shown a protective effect. researchgate.net It has been observed to block the decrease in glutathione and induce the expression of Bcl-2, thereby reducing cell toxicity due to prion protein exposure. researchgate.net
Table 2: Overview of Flupirtine's Anti-apoptotic and Cytoprotective Mechanisms
| Cell/Tissue Model | Inducer of Apoptosis/Toxicity | Key Protective Mechanism of Flupirtine | Reference |
| Human Ntera/D1 (hNT) neurons | Glutamate, NMDA | Increased levels of Bcl-2 and glutathione. researchgate.net | researchgate.net |
| Cultured retinal pigment cells | Glutamate, NMDA | Increased levels of Bcl-2 and glutathione. researchgate.net | researchgate.net |
| Neuronal cells | Beta-amyloid | Prevention of glutathione depletion. | |
| Lymphoblasts, hNT neurons, PC12 cells | Etoposide | Protection from apoptosis. mdpi.com | mdpi.com |
| Cortical and hippocampal neurons | Glutamate, NMDA | Antagonism of intracellular Ca++ increase. researchgate.netnih.gov | researchgate.netnih.gov |
| Prion-exposed cells | Prion protein | Blockade of glutathione decrease and induction of Bcl-2 expression. researchgate.net | researchgate.net |
Effects on Peripheral Nerve Excitability (e.g., myelinated axons in isolated rat sural nerve)
Preclinical studies have demonstrated that flupirtine can modulate the electrical excitability of peripheral myelinated axons. These effects are primarily attributed to its role as an activator of Kv7 (KCNQ) potassium channels, which are expressed in axonal membranes and play a crucial role in regulating nerve excitability. nih.gov
In vitro investigations using isolated segments of rat sural nerve have provided detailed insights into flupirtine's actions. nih.govglobalresearchonline.netijrar.org Application of flupirtine in low micromolar concentrations resulted in several key changes to axonal excitability parameters:
Increased threshold current: This indicates that a stronger stimulus is required to elicit an action potential, suggesting a stabilization of the resting membrane potential. nih.gov
Reduction of refractoriness: This implies a shortening of the relative refractory period, allowing the axon to fire subsequent action potentials more quickly. nih.govnih.gov
Increase in post-spike superexcitability: This refers to a period of enhanced excitability following an action potential. nih.gov
These effects are consistent with an increase in Kv7 channel conductance and subsequent membrane hyperpolarization. nih.gov Furthermore, flupirtine was found to enhance and prolong the late, long-lasting period of axonal subexcitability that follows a short burst of action potentials. nih.gov This particular effect was blocked by XE 991, a known antagonist of Kv7 channels, confirming the involvement of this channel type in flupirtine's mechanism of action. nih.gov
The modulation of these specific excitability parameters, which are often altered in peripheral nerve disorders, suggests a therapeutic potential for flupirtine in neuropathies characterized by abnormal nerve excitability. nih.govijrar.org
Table 3: Effects of Flupirtine on Excitability Parameters of Myelinated Axons in Isolated Rat Sural Nerve
| Excitability Parameter | Effect of Flupirtine | Underlying Mechanism | Reference |
| Threshold Current | Increase | Increased Kv7 conductance and membrane hyperpolarization. nih.gov | nih.gov |
| Refractoriness | Reduction | Increased Kv7 conductance. nih.govnih.gov | nih.govnih.gov |
| Post-spike Superexcitability | Increase | Increased Kv7 conductance. nih.gov | nih.gov |
| Late Axonal Subexcitability | Enhanced and Prolonged | Mediated by Kv7 channels (blocked by XE 991). nih.gov | nih.gov |
Effects on Non-Neuronal Cell and Tissue Physiology (e.g., vascular smooth muscle, bladder smooth muscle, gastrointestinal smooth muscle)
Flupirtine's pharmacological actions extend beyond the nervous system to various non-neuronal cells and tissues, primarily through the activation of Kv7 channels which are important regulators of smooth muscle contractility. wjgnet.comshu.ac.uk
Vascular Smooth Muscle: In the vasculature, Kv7 channels contribute to the regulation of resting membrane potential and contractility. wjgnet.com Flupirtine has been shown to induce vasorelaxation. shu.ac.uk In coronary arteries, this response appears to involve endothelium-based Kv7 channels. shu.ac.uk In hypoxic rats, flupirtine elicited pulmonary vasodilation, suggesting it can prevent and reverse raised pulmonary vascular resistance due to hypoxia. shu.ac.uk This effect is thought to be mediated by the activation of residual Kv7.4 channels or a combination of Kv7.4/7.5 channels, which are downregulated by hypoxia. shu.ac.uk
Bladder Smooth Muscle: Activation of Kv7 channels in bladder smooth muscle cells dampens electrical activity and regulates excitability. wjgnet.comshu.ac.uk In guinea pig bladder detrusor smooth muscle, flupirtine hyperpolarized the cell membrane, ceasing spontaneous transient depolarizing electrical activity and suppressing myogenic spontaneous contractions. shu.ac.uk It also abolished spontaneous action potential discharge in these cells, suggesting that even modest opening of Kv7 channels is sufficient for this effect. shu.ac.uk Flupirtine also evoked relaxation of the human detrusor muscle. shu.ac.uk
Gastrointestinal Smooth Muscle: Flupirtine has demonstrated relaxing properties on gastrointestinal smooth muscle, including the rat stomach and human taenia coli. shu.ac.uk The predominant Kv7 channel isoforms in gastrointestinal tract tissues of animals and humans are Kv7.4 and Kv7.5, with Kv7.4 being the more prevalent. shu.ac.uk
Table 4: Effects of Flupirtine on Non-Neuronal Smooth Muscle Tissues
| Tissue Type | Animal Model | Observed Effect | Proposed Mechanism | Reference |
| Vascular Smooth Muscle (Pulmonary) | Hypoxic Rats | Vasodilation; prevention and reversal of pulmonary hypertension. shu.ac.uk | Activation of residual Kv7.4 and/or Kv7.5 channels. shu.ac.uk | shu.ac.uk |
| Vascular Smooth Muscle (Coronary) | Not specified | Vasorelaxation. shu.ac.uk | Involvement of endothelium-based Kv7 channels. shu.ac.uk | shu.ac.uk |
| Bladder Smooth Muscle (Detrusor) | Guinea Pig | Hyperpolarization, cessation of spontaneous depolarizations, and suppression of contractions. shu.ac.uk | Activation of Kv7 channels. shu.ac.uk | shu.ac.uk |
| Bladder Smooth Muscle (Detrusor) | Human | Relaxation. shu.ac.uk | Activation of Kv7 channels. shu.ac.uk | shu.ac.uk |
| Gastrointestinal Smooth Muscle | Rat (stomach), Human (taenia coli) | Relaxation. shu.ac.uk | Activation of Kv7.4 and Kv7.5 channels. shu.ac.uk | shu.ac.uk |
| Airway Smooth Muscle | Rat | Hyperpolarization and reduced contraction in vitro. frontiersin.org | Augmentation of KCNQ (Kv7) currents. frontiersin.org | frontiersin.org |
Pharmacokinetics and Metabolism in Animal Models
Brain Distribution and Tissue Penetration Studies
Pharmacokinetic studies in animal models have confirmed that flupirtine effectively crosses the blood-brain barrier and distributes to various brain regions and other tissues. mdpi.comnih.gov
In a study using neonatal rats that received a 25 mg/kg intraperitoneal dose of flupirtine, the compound was detected in the brain, including the hippocampus and cortex, within one hour of dosing and persisted for up to 24 hours. nih.gov The area under the concentration-time curve (AUC) for flupirtine in different brain regions was approximately 195 µg·h/g of tissue. nih.gov The half-life of flupirtine in the assessed tissues ranged from 3.1 to 5.2 hours. nih.gov
At 1-hour post-dosing in neonatal rats, the liver exhibited the highest concentration of flupirtine, while the spleen had the lowest. nih.gov Flupirtine concentrations were not significantly different between the various brain regions at any of the measured time points. nih.gov
Furthermore, flupirtine's active metabolite, D-13223, was formed in vivo and detected in all assessed tissues, with the highest concentrations found in the liver. nih.gov In vitro incubations of isolated neonatal rat tissues (liver, heart, kidney, lung, spleen, whole eye, and whole brain) with flupirtine confirmed that D-13223 was formed in all tissues except for serum, with the highest formation rate in the liver. nih.gov This indicates that brain tissue itself is capable of metabolizing flupirtine to its active form. nih.govsci-hub.se
These findings demonstrate that systemically administered flupirtine readily penetrates target brain tissues in neonatal rats and is metabolized to its active form within these tissues. nih.govnih.gov
Table 5: Tissue Distribution of Flupirtine in Neonatal Rats (25 mg/kg IP)
| Tissue | Key Findings | Reference |
| Brain (Hippocampus, Cortex) | Reached within 1 hour, persisted for 24 hours. AUC ≈ 195 µg·h/g. nih.gov | nih.gov |
| Liver | Highest concentration at 1 and 6 hours post-dosing. Highest formation of active metabolite D-13223. nih.govnih.gov | nih.govnih.gov |
| Spleen | Lowest concentration at 1 hour post-dosing. nih.gov | nih.gov |
| Heart, Kidney, Lung, Retina, Serum | Flupirtine detected in all tissues. D-13223 detected in all except serum. nih.gov | nih.gov |
Metabolism and Active Metabolite Formation (e.g., D-13223)
The biotransformation of flupirtine primarily occurs in the liver. researchgate.net The process involves two main pathways: hydrolysis of the carbamate (B1207046) group and subsequent acetylation, and oxidative degradation. nih.govnih.gov
A key metabolic process is the hydrolytic cleavage of the carbamate group, which is followed by acetylation. nih.gov This acetylation is carried out by N-acetyltransferases (NAT), specifically NAT1 and the polymorphic NAT2, leading to the formation of the pharmacologically active metabolite D-13223. nih.gov This metabolite, also known as 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine (B92270), possesses approximately 20-30% of the analgesic potency of the parent compound, flupirtine. researchgate.netdrugbank.com The serum exposure and urinary excretion of D-13223 are comparable in extent to flupirtine itself. nih.gov
Another significant metabolic pathway results in the formation of para-fluorohippuric acid through oxidative degradation. nih.govnih.gov In rats, the urinary radioactivity after administration of labeled flupirtine consists almost exclusively of p-fluoro-hippuric acid. nih.gov
In vitro studies using human liver microsomes have shown that both flupirtine and its active metabolite D-13223 can be further metabolized into two isomeric N-glucuronides when incubated with UDP-glucuronic acid. researchgate.net It has been hypothesized that a reactive metabolite may be formed during the creation of D-13223, which could be a factor in rare cases of hepatotoxicity. researchgate.net
Studies in neonatal rats have demonstrated that flupirtine is metabolized to D-13223 in various tissues. mdpi.com When isolated neonatal rat tissues were incubated with flupirtine, D-13223 was formed in all tissues except for serum, with the highest formation rate observed in the liver. mdpi.com This indicates that tissues other than the liver, including the brain, are capable of metabolizing flupirtine to its active form. mdpi.com
Species-Specific Pharmacokinetic Profiles (e.g., rats, donkeys, cats)
The pharmacokinetic profile of flupirtine exhibits notable variations across different animal species.
Rats: In adult rats, flupirtine is rapidly and completely absorbed after oral administration. nih.gov The elimination half-life is approximately 2.2 to 3.5 hours. researchgate.netnih.gov A study in neonatal rats receiving intraperitoneal flupirtine found the half-life in various tissues, including brain regions, ranged from 3.1 to 5.2 hours. mdpi.com The brain-to-plasma concentration ratio was found to be greater than or equal to 1, indicating favorable penetration into the central nervous system. nih.gov The primary route of excretion is via the feces, with renal excretion accounting for about 20-22% of the administered dose. nih.gov The main urinary metabolite in rats is p-fluoro-hippuric acid. nih.gov
Donkeys: Following intravenous (IV) administration in donkeys, flupirtine was detectable in plasma for up to 24 hours, with an elimination half-life of 0.90 hours. researchgate.net After oral (PO) administration, the elimination half-life was significantly longer at 10.81 hours. researchgate.net The oral bioavailability was found to be low, at approximately 20%. researchgate.net
Cats: In cats, after a single intravenous dose, flupirtine was detectable in plasma for up to 36 hours. nih.gov Following oral administration, plasma concentrations were lower than the IV route but were also detectable for up to 36 hours. nih.gov The oral bioavailability in cats was approximately 40%. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Flupirtine in Different Species
| Species | Elimination Half-Life (Oral) | Oral Bioavailability (%) | Primary Excretion Route | Key Metabolite(s) |
|---|---|---|---|---|
| Rat | 2.2 - 3.5 hours researchgate.netnih.gov | - | Feces nih.gov | p-fluoro-hippuric acid nih.gov |
| Donkey | 10.81 hours researchgate.net | ~20% researchgate.net | - | - |
| Cat | - | ~40% nih.gov | - | - |
Data not available is denoted by "-".
Investigations of Physical Dependence and Abuse Potential in Laboratory Animals
Preclinical studies in various laboratory animal models have been conducted to assess the physical dependence and abuse potential of flupirtine maleate. These investigations have consistently shown a lack of abuse and dependence liability. nih.gov
In studies with mice and rats, repeated oral administration of flupirtine at doses equal to or greater than its analgesic dose for up to five weeks did not produce evidence of physical dependence. nih.gov Specifically, in the mouse jumping test, which is used to detect narcotic antagonist-precipitated withdrawal, flupirtine did not induce jumping behavior. nih.gov Similarly, in the Hosoya test in rats, there was no body weight reduction following drug withdrawal or challenge with a narcotic antagonist, which is another indicator of physical dependence. nih.gov
Furthermore, no tolerance to the analgesic effects of flupirtine was observed in mice or rats after repeated dosing for up to 19 consecutive days. nih.gov
In a self-administration study using morphine-dependent Rhesus monkeys, the rate of self-administration of flupirtine was not different from that of the saline vehicle. nih.gov This suggests that flupirtine does not have reinforcing properties that would lead to abuse in this model. nih.gov These findings in animal models clearly distinguish flupirtine from narcotic analgesics like morphine and codeine, indicating a low potential for abuse and physical dependence. nih.gov
Structural Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophores for Target Interactions
The unique chemical structure of flupirtine (B1215404) is central to its pharmacological activity. It is an aminopyridine derivative, characterized by a central pyridine (B92270) ring with amino groups and a carbamate (B1207046) side chain. nih.gov Research has identified several key pharmacophoric features essential for its interaction with the Kv7 channels.
The triaminopyridine core is a critical element. Computational studies focusing on the molecular orbitals of flupirtine have shown that the highest occupied molecular orbital (HOMO) is localized around this pyridine ring. nih.govd-nb.info This localization is responsible for the molecule's susceptibility to oxidation, which can lead to the formation of reactive azaquinone diimine metabolites. nih.gov
Design and Synthesis of Analogs for Mechanistic Probing and Enhanced Selectivity
Concerns over the metabolic pathway of flupirtine, which can produce potentially hepatotoxic quinone diimines, spurred extensive research into designing safer and more potent analogs. nih.govacs.orgacs.org The primary strategy involved modifying the flupirtine structure to prevent the formation of these reactive metabolites. acs.org
A key approach was the replacement of the secondary amino group that bridges the two aromatic moieties in flupirtine with a thioether or thioester group. d-nb.infoacs.org This modification was designed to alter the molecule's oxidation pathway. By introducing a sulfur atom, the HOMO was shifted from the pyridine ring to the sulfur, thereby redirecting metabolism away from the formation of quinone diimines. nih.govd-nb.info This "retrometabolic drug design" approach aimed to create analogs that would be metabolized into less toxic compounds. acs.org
Numerous analogs were synthesized and evaluated. nih.gov For instance, deazathio-flupirtine, a thioether analog, was found to be as active as flupirtine but non-toxic in in-vitro studies. nih.gov Further exploration led to the development of sulfide (B99878) analogs with significantly enhanced activity. One such derivative, 3-(3,5-difluorophenyl)-N-(6-(isobutylthio)-2-(pyrrolidin-1-yl)pyridin-3-yl)propanamide, demonstrated a 100-fold increase in activity compared to the parent compound. nih.gov
Other modifications included the synthesis of analogs with a pyrimidine (B1678525) scaffold. acs.org One such compound showed a favorable toxicity profile and a significant reduction in the formation of reactive metabolites compared to flupirtine, while demonstrating strong efficacy in pain models. acs.org Researchers also explored inserting a methylene (B1212753) spacer between the carbamate/amide nitrogen and the central pyridine ring to further probe the structural requirements for activity and improve safety. acs.org
| Compound | Modification from Flupirtine | Reported Activity/Finding | Reference |
|---|---|---|---|
| Flupirtine | Parent Compound | Activates KV7.2/KV7.3 channels. Oxidation of the triaminoaryl core can form reactive quinone diimines. | wjgnet.comacs.org |
| Deazathio-flupirtine | Replacement of the secondary amino bridge with a thioether group. | Equally active as flupirtine in vitro with reduced toxicity. HOMO shifts from pyridine ring to the sulfur atom. | nih.govd-nb.info |
| 3-(3,5-difluorophenyl)-N-(6-(isobutylthio)-2-(pyrrolidin-1-yl)pyridin-3-yl)propanamide | Sulfide analogue with propanamide linker and pyrrolidinyl substituent. | 100-fold enhanced KV7.2/3 opening activity (EC50 = 1.4 nM) compared to flupirtine. | nih.gov |
| N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide | Inverted amide analogue with a methyl group on the pyridine ring. | Six times as active as flupirtine and designed to avoid azaquinone diimine formation. | acs.org |
| Pyrimidine scaffold analog (Compound 8) | Replacement of the pyridine ring with a pyrimidine scaffold. | Favorable toxicity profile, 9-fold reduction in reactive metabolite formation, and strong in vivo efficacy. | acs.org |
Computational Modeling and Ligand-Receptor Docking Studies
Computational methods have been indispensable in understanding the interaction between flupirtine and its targets, especially given the historical absence of high-resolution crystal structures for human Kv7 channels. nih.govmdpi.com Homology modeling has been a cornerstone of this research, with early models being based on the structures of related potassium channels like Kv1.2/Kv2.1. nih.govresearchgate.net
These computational models have provided significant insights into the binding mode of flupirtine. As mentioned, docking studies predicted a key hydrogen bond between flupirtine's carbamate and the Trp265 residue of the Kv7.3 subunit, a residue also implicated in the binding of other Kv7 activators like retigabine. nih.govmdpi.com
Density Functional Theory (DFT) calculations were employed to analyze the electronic structure of flupirtine and its analogs. researchgate.net These calculations confirmed that the HOMO of flupirtine is centered on the pyridine ring, rationalizing its oxidative metabolism. nih.govd-nb.info For the synthesized thio-analogs, these calculations supported the hypothesis that replacing the bridging nitrogen with sulfur would shift the HOMO, thereby creating a metabolic bypass to avoid the formation of toxic intermediates. nih.govd-nb.info
The biological activity of newly synthesized analogs is often evaluated using fluorescence-based assays on cell lines, such as HEK293 cells, that are engineered to overexpress the target Kv7.2/3 channels. acs.org In these assays, a thallium-sensitive dye is used, as thallium ions can pass through the potassium channels. The fluorescence intensity directly correlates with the influx of thallium, providing a measure of the compound's ability to open the Kv7 channels. acs.org This combination of computational prediction and experimental validation has been a powerful paradigm for the rational design of novel Kv7 channel modulators.
Advanced Research Methodologies and Techniques in Flupirtine Gluconate Studies
Electrophysiological Recording Techniques
Electrophysiological techniques are fundamental in neuroscience for studying the electrical properties of neurons and neuronal networks. In the context of Flupirtine (B1215404) gluconate research, these methods have been instrumental in elucidating its effects on ion channels and neuronal excitability.
The whole-cell patch-clamp technique is a gold-standard electrophysiological method used to study the ionic currents of individual isolated living cells, such as neurons. wikipedia.org It allows for high-fidelity analysis of a neuron's electrical properties and functional connectivity. axolbio.com In this configuration, a glass micropipette forms a tight seal with the cell membrane, enabling the measurement of the electrical behavior of the entire cell. wikipedia.org This method has largely replaced older techniques due to the lower resistance and better electrical access it provides to the cell's interior. wikipedia.org
The technique can be performed in two main configurations: voltage-clamp, where the voltage across the cell membrane is controlled to study ionic currents, and current-clamp, where the current is controlled to study changes in membrane potential. axolbio.com Protocols for whole-cell patch-clamping often involve the use of specific intracellular solutions, such as those containing potassium gluconate, to maintain the physiological integrity of the recorded neuron. protocols.ionih.gov
In studies involving cultured neurons, cells are plated on coverslips a few days before recording. axolbio.com The whole-cell configuration is achieved by rupturing the patch of membrane under the pipette tip, allowing for both electrical and molecular access to the intracellular space. axolbio.comresearchgate.net This technique has been successfully applied to various neuronal preparations, including those derived from induced pluripotent stem cells, providing a powerful tool to investigate neuronal function and the effects of pharmacological agents. protocols.iore-place.be
In vivo electrophysiology allows for the study of neuronal activity in a living organism, providing insights into how a compound like Flupirtine gluconate might affect the nervous system in a more physiologically relevant context. Techniques such as the measurement of evoked potentials and axonal conduction velocity are used to assess the functional integrity of neural pathways.
For instance, studies on KCNQ potassium channels, which are modulated by Flupirtine, have utilized in vivo electrophysiological recordings to understand their role in neuronal excitability. frontiersin.org Research has shown that the loss of KCNQ2 channel function can lead to hyperexcitability of pyramidal neurons. nih.gov Techniques to measure action potential frequency and afterhyperpolarization are employed to characterize these changes. nih.gov Such studies often involve the use of specific pharmacological blockers to isolate the contribution of particular ion channels. researchgate.netjneurosci.org The data from these experiments helps to understand how modulation of these channels by compounds like Flupirtine could impact neuronal signaling and network activity. frontiersin.org
Molecular Biology Techniques for Target Characterization (e.g., Immunoblotting for Receptor Subunit Expression)
Molecular biology techniques are crucial for identifying and characterizing the molecular targets of drugs. Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins from a complex mixture extracted from cells. springernature.comnih.gov This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then using specific antibodies to identify the target protein. nih.gov
In the context of this compound, which is known to interact with certain receptor subunits, immunoblotting can be used to study changes in the expression levels of these target proteins. For example, this technique is employed to investigate the expression of metabotropic glutamate (B1630785) receptors, although it can be challenging due to the promiscuity of some antibodies and the tendency of these receptors to form dimers. springernature.com Despite these challenges, Western blotting remains a valuable tool for understanding how a compound might alter the protein expression landscape within the nervous system. springernature.com
Advanced Imaging Techniques (e.g., Calcium Imaging with Fluorescent Indicators)
Advanced imaging techniques, particularly calcium imaging, have revolutionized the ability to visualize the activity of large populations of neurons simultaneously. mightexbio.complos.org This method relies on fluorescent indicators that change their spectral properties upon binding to calcium ions, which are an indirect measure of neural activity. mightexbio.comfrontiersin.org
Genetically encoded calcium indicators (GECIs), such as the GCaMP family of sensors, are widely used in these experiments. mightexbio.combiorxiv.org These indicators can be targeted to specific cell types, allowing for precise monitoring of neuronal activity. mightexbio.com The development of new and improved GECIs with enhanced sensitivity, speed, and signal-to-noise ratios continues to advance the field. mightexbio.comnih.gov
Calcium imaging can be performed in vitro in cultured cells or in vivo in behaving animals, providing a powerful means to study how neuronal networks respond to pharmacological interventions. mightexbio.complos.org For example, this technique has been used to study the effects of D-Aspartate, a modulator of glutamatergic synapses, on oligodendrocyte precursor cell maturation and myelin repair, revealing complex calcium signaling dynamics. nih.gov Such approaches could be applied to investigate the effects of this compound on neuronal and glial cell activity.
| Indicator | Key Features | Primary Application |
|---|---|---|
| GCaMP6 | Enables detection of single action potentials under favorable conditions. biorxiv.org | Monitoring activity of large groups of neurons in vivo. biorxiv.org |
| jGCaMP7s | Sensitive and slow kinetics. biorxiv.org | Improved detection of individual spikes. biorxiv.org |
| jGCaMP7f | Fast kinetics. biorxiv.org | Improved detection of individual spikes and tracking rapid dynamics. biorxiv.org |
| jGCaMP7b | Brighter baseline fluorescence. biorxiv.org | Imaging in neurites and neuropil. biorxiv.org |
| jGCaMP7c | High contrast with low baseline fluorescence. biorxiv.org | Tracking large populations of neurons with wide-field imaging. biorxiv.org |
Behavioral Neuroscience Paradigms in Animal Models (e.g., learning, memory, fear conditioning, motor function assessments)
Behavioral neuroscience paradigms in animal models are essential for understanding the systemic effects of a compound on complex behaviors such as learning, memory, and motor function. These models allow researchers to investigate how a drug's action at the cellular and molecular level translates to changes in behavior.
Fear conditioning is a classical laboratory task used to study associative memory formation and recall. nih.gov In this paradigm, an animal learns to associate a neutral context or cue with an aversive stimulus, leading to a fear response, such as freezing. nih.gov This model is used to explore the neural circuits underlying fear and memory and can be adapted for use with advanced techniques like two-photon calcium imaging in head-fixed mice. nih.gov Studies using fear conditioning have revealed the roles of various neurotransmitter systems and brain regions in fear learning and expression. ucla.edu
Other behavioral tests are used to assess motor function, anxiety-like behaviors, and depression-like symptoms. frontiersin.org By employing a battery of these tests, researchers can create a more comprehensive profile of a compound's effects on the central nervous system. frontiersin.org For instance, studies on the role of GABAergic mechanisms in stress-induced psychopathology have used such behavioral batteries to assess the complex effects of stress in animal models. frontiersin.org
Pharmacokinetic Modeling and Bioanalytical Approaches in Preclinical Investigations
Pharmacokinetic (PK) modeling and bioanalytical methods are critical components of preclinical drug development. mdpi.com These approaches are used to understand how a drug is absorbed, distributed, metabolized, and excreted by the body, which is essential for predicting its efficacy and safety. nih.govnih.gov
Preclinical PK studies often involve administering the drug to animal models and then using bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the concentration of the drug and its metabolites in biological samples over time. mdpi.comnih.gov The data from these studies are then used to develop PK models that can simulate the drug's behavior in the body. nih.govnih.gov
| Aspect | Description | Importance |
|---|---|---|
| Bioanalytical Methods | Techniques like LC-MS/MS are used to quantify drug and metabolite concentrations in biological samples. mdpi.com | Provides the raw data for pharmacokinetic analysis. mdpi.com |
| Pharmacokinetic Parameters | Includes measures like Area Under the Curve (AUC), bioavailability, and clearance. nih.govresearchgate.net | Characterizes the absorption, distribution, metabolism, and excretion of a drug. nih.govresearchgate.net |
| Pharmacokinetic Modeling | Mathematical models are built to describe and predict the time course of drug concentrations in the body. nih.govnih.gov | Aids in dose selection, understanding drug-drug interactions, and predicting human pharmacokinetics. nih.govnih.gov |
| Active Metabolites | The contribution of pharmacologically active metabolites to the overall efficacy is assessed. nih.gov | Ensures a comprehensive understanding of the drug's in vivo activity. nih.gov |
Future Directions and Translational Research Perspectives
Deeper Elucidation of Currently Unidentified or Minor Mechanisms of Action
While Flupirtine (B1215404) is primarily recognized as a selective neuronal potassium channel opener (SNEPCO), its complete mechanistic profile is likely more complex. pediatriconcall.comwikipedia.org Its primary action involves the activation of Kv7 potassium channels, which stabilizes the neuronal membrane's resting potential and reduces excitability. researchgate.netnih.gov However, several other mechanisms have been proposed that are not fully characterized and represent a significant area for future investigation.
Initial studies suggested that Flupirtine's effects could involve descending adrenergic pathways. nih.gov Another prominent, yet not fully understood, aspect of its pharmacology is its indirect antagonism of the N-Methyl-D-aspartate (NMDA) receptor. nih.govnih.govdrugbank.com Flupirtine does not bind directly to the NMDA receptor but is thought to indirectly inhibit its function, possibly by acting as an oxidizing agent at the receptor's redox site or through the activation of G-protein regulated inwardly rectifying K+ (GIRK) ion channels. researchgate.netnih.gov
Exploration of Novel Therapeutic Applications Based on Comprehensive Preclinical Findings
The unique pharmacological profile of Flupirtine suggests its potential utility in a range of clinical conditions beyond pain management. wjgnet.comresearchgate.net Preclinical studies have provided a foundation for exploring these novel applications.
One of the most promising areas is neuroprotection. nih.govjddtonline.info Due to its NMDA antagonistic properties and ability to upregulate the anti-apoptotic protein Bcl-2, Flupirtine has shown potential in models of neurodegenerative diseases. drugbank.comunmc.edu Research suggests it could be investigated for conditions like Alzheimer's disease and Creutzfeld-Jakob disease. nih.govjddtonline.info Studies in animal models of ischemic stroke have indicated that Flupirtine may reduce brain injury and improve cognitive impairment. unmc.edu
Flupirtine has also demonstrated significant anticonvulsant properties, proving effective against neonatal seizures in preclinical models. researchgate.net Its muscle relaxant capabilities, stemming from the suppression of spinal mono- and polysynaptic reflexes, make it a candidate for treating conditions involving muscle spasticity and rigidity. nih.govshu.ac.uk Further preclinical exploration could extend to auditory and visual disorders, cognitive impairment, and conditions requiring smooth muscle relaxation, such as preterm labor. wjgnet.com
| Potential Application | Key Preclinical Finding | Implicated Mechanism of Action | Reference |
|---|---|---|---|
| Neuroprotection (e.g., Alzheimer's, Stroke) | Blocks apoptosis in neurons; reduces brain injury in ischemia models. | Indirect NMDA antagonism, upregulation of Bcl-2. | nih.govunmc.edu |
| Anticonvulsant | Effective against neonatal seizures induced by hypoxia or chemoconvulsants. | Suppression of neuronal over-excitability via Kv7 channels. | researchgate.net |
| Skeletal Muscle Relaxant | Reduction in muscle rigidity and akinesia through suppression of spinal reflexes. | Inhibition of NMDA receptor-mediated reflexes. | shu.ac.uk |
| Smooth Muscle Relaxant | Relaxing properties observed in gastrointestinal smooth muscle tissues. | Activation of Kv7.4 and Kv7.5 channel isoforms. | wjgnet.com |
Development of Highly Selective Modulators for Specific Flupirtine Target Channels or Receptors
A major thrust in translational research is the development of new chemical entities based on the flupirtine scaffold. The goal is to design highly selective modulators for specific targets, particularly Kv7 channel subtypes, to enhance efficacy and improve metabolic profiles. nih.govnih.gov Research has focused on creating analogues that retain the therapeutic benefits of Kv7.2/7.3 channel opening while minimizing the potential for forming reactive metabolites associated with the original triaminoaryl scaffold. nih.govnih.gov
Medicinal chemistry efforts have yielded several promising classes of flupirtine analogues:
Thioether and Sulfide (B99878) Analogues: Replacing the benzylamino bridge with a thioether linkage has produced novel derivatives with potent Kv7.2/7.3 channel opening activity. nih.govsemanticscholar.org These modifications alter the molecule's electronic properties, potentially avoiding the formation of reactive azaquinone diimine metabolites. nih.gov
Carba Analogues: In a ligand-based design strategy, replacing amino substituents of the triaminoaryl core with alkyl groups has led to carba analogues. nih.gov These compounds exhibit improved resistance to oxidation and show a negligible risk of forming quinoid metabolites. nih.gov Some of these novel analogues have demonstrated significantly improved potency and efficacy compared to Flupirtine. nih.gov
Pyrimidine (B1678525) Scaffold Analogues: A flupirtine analogue featuring a pyrimidine scaffold has shown a favorable toxicity profile and a significant reduction in the formation of reactive metabolites compared to the parent compound, while demonstrating strong in vivo efficacy in preclinical pain models. researchgate.net
These efforts aim to separate the structure-activity relationship from the structure-toxicity relationship, paving the way for safer Kv7 channel modulators. nih.gov
| Analogue Class | Structural Modification | Key Preclinical Advantage | Reference |
|---|---|---|---|
| Thioether Analogues | Modification of the benzylamino bridge to a thioether. | Potent Kv7.2/7.3 channel opening; may avoid reactive metabolite formation. | nih.govsemanticscholar.org |
| Carba Analogues | Replacement of amino substituents with alkyl groups. | Improved oxidation resistance; up to 13-fold increase in potency. | nih.gov |
| Pyrimidine Scaffold Analogues | Replacement of the pyridine (B92270) core with a pyrimidine scaffold. | Favorable toxicity profile; 9-fold reduction in reactive metabolite formation. | researchgate.net |
Integration of Multi-Omics Data in Understanding Flupirtine's Broader Biological Impact
To gain a holistic understanding of Flupirtine's effects, future research must integrate multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Such a systems biology approach can reveal the complex network of biological pathways affected by the drug, identify novel targets, and discover potential biomarkers. mdpi.commdpi.com
Transcriptomics: Studies have already begun to explore Flupirtine's impact on gene expression. For instance, transcriptome analysis in a mouse model revealed that Flupirtine treatment elevates BCL-2 mRNA expression and downregulates Caspase 3 and 8 levels, confirming its anti-apoptotic action at the genetic level. unmc.edu Time-course transcriptome analysis could further elucidate the temporal dynamics of gene regulation following drug administration. mdpi.com
Proteomics: Analyzing the proteome would provide a direct picture of the changes in protein levels and post-translational modifications, offering a bridge between gene expression and cellular function. This could validate transcriptomic findings and uncover protein-level changes not predicted by RNA analysis alone.
Metabolomics: This approach identifies and quantifies small-molecule metabolites, providing a functional readout of the cellular physiological state. mdpi.com Applying metabolomics to Flupirtine research could reveal shifts in metabolic pathways, identify novel drug metabolites, and offer insights into its mechanism of action and off-target effects. mdpi.com
Integrating these datasets can create a comprehensive map of Flupirtine's biological impact, moving beyond a single target to a network-level understanding. researchgate.net This approach is critical for identifying new therapeutic indications and understanding the complete pharmacological profile of Flupirtine and its next-generation analogues.
Advancements in Preclinical Drug Delivery Systems to Optimize Efficacy
Optimizing the delivery of Flupirtine gluconate is another key area of translational research. Due to its poor aqueous solubility, which can affect bioavailability, novel formulation strategies are being explored to enhance its therapeutic efficacy. ijhacr.com
Nanosuspensions: Nanosuspension technology is a promising strategy to improve the dissolution rate and bioavailability of poorly soluble drugs like Flupirtine. ijhacr.com Preclinical studies have focused on developing Flupirtine nanosuspensions using methods such as precipitation followed by high-pressure homogenization. ijhacr.comresearchgate.net These formulations have demonstrated a significant improvement in dissolution rate compared to the pure drug, which is expected to enhance bioavailability. researchgate.net
Nanoparticles: Encapsulating Flupirtine in polymeric nanoparticles, such as those made from chitosan, offers a method for controlled release. mdpi.com Nanocarriers can protect the drug, improve stability, and modify its pharmacokinetic profile, potentially reducing administration frequency and improving patient compliance. nih.gov
Sustained-Release Formulations: The development of sustained-release bilayer tablets is another approach to control the drug's release profile. ijpir.com Formulations using polymers like HPMC K100M have been designed to sustain drug release, which is particularly beneficial for managing chronic conditions. ijpir.com
Q & A
Q. What are the primary mechanisms of action of flupirtine gluconate in neuronal systems?
this compound exerts analgesic and neuroprotective effects via dual modulation of ion channels. It facilitates GABAA receptor activation by shifting their gating to lower GABA concentrations and enhances KV7 potassium channel activity by shifting voltage dependence to more negative potentials. Methodologically, these mechanisms can be studied using patch-clamp electrophysiology in dorsal root ganglion (DRG) neurons and recombinant receptor-expressing cell lines to isolate specific channel contributions .
Q. Which experimental models are appropriate for studying this compound's neuroprotective effects?
In vitro models such as U373 malignant glioma cell lines are commonly used to assess neuroprotection. Key assays include:
- MTT assays for cell viability.
- Flow cytometry for cell cycle analysis and apoptosis detection.
- Glutamate/NMDA-induced Ca<sup>2+</sup> overload models to evaluate calcium antagonism .
Q. How does the chemical structure of this compound influence its pharmacokinetic properties compared to other salts (e.g., maleate)?
this compound (C15H17FN4O2·C6H12O7) differs from the maleate salt in solubility and stability due to its gluconic acid moiety. Researchers should characterize salt-specific properties using:
- High-performance liquid chromatography (HPLC) for purity analysis.
- Thermogravimetric analysis (TGA) for stability under varying temperatures and humidity .
Advanced Research Questions
Q. What methodological challenges arise in reconciling contradictory data on this compound's ion channel selectivity?
Discrepancies in reported effects on ion channels (e.g., lack of activity on Na<sup>+</sup>/Ca<sup>2+</sup> channels vs. KV7/GABAA modulation) may stem from neuronal subtype variability. To address this:
- Conduct comparative studies across neuronal populations (e.g., hippocampal vs. DRG neurons).
- Use receptor subunit-specific knockdown models to isolate contributions of channel isoforms .
Q. How can researchers optimize formulation protocols for this compound to ensure stability in preclinical studies?
Stability challenges include oxidation and pH sensitivity. Key steps from pharmaceutical studies include:
Q. What experimental designs are suitable for evaluating this compound's dual role in neuroprotection and apoptosis modulation?
A two-phase approach is recommended:
- Phase 1 : Use in vitro models (e.g., ischemia-reperfusion injury in neuronal cultures) with flupirtine pre-treatment to assess neuroprotection via lactate dehydrogenase (LDH) release assays and caspase-3 activity measurements .
- Phase 2 : Validate findings in in vivo models (e.g., focal cerebral ischemia in rodents) using magnetic resonance imaging (MRI) for infarct volume quantification .
Q. How can researchers address variability in this compound's efficacy across different experimental conditions?
Standardize protocols by:
- Dose-response curves to establish optimal concentrations (e.g., 1–50 μM for in vitro studies).
- Positive controls (e.g., NMDA antagonists for calcium overload models).
- Blinded data analysis to reduce observer bias .
Methodological Best Practices
- Data Integrity : Maintain raw datasets and metadata in reproducible formats (e.g., .csv or .fcs for flow cytometry). Use version control software for iterative analyses .
- Reproducibility : Document experimental parameters (e.g., buffer composition, temperature) in line with guidelines from Beilstein Journal of Organic Chemistry .
- Statistical Rigor : Apply Bonferroni corrections for multiple comparisons in neuroprotection studies to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
